2-(4-Methylphenyl)-4-(4-pyridyl)-5-pyrimidinecarboxylic acid
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Overview
Description
2-(4-Methylphenyl)-4-(4-pyridyl)-5-pyrimidinecarboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a pyridyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-4-(4-pyridyl)-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methylpyridine with a suitable pyrimidine derivative under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The process may involve continuous flow chemistry to streamline production and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and pyrimidine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride, or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-4-(4-pyridyl)-5-pyrimidinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Methylphenyl)ethanol
2-(4-Methylphenyl)propanoic acid
4-Methylbenzeneethanol
Uniqueness: 2-(4-Methylphenyl)-4-(4-pyridyl)-5-pyrimidinecarboxylic acid stands out due to its complex structure and the presence of both pyridyl and pyrimidine rings, which confer unique chemical properties and reactivity compared to simpler compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11-2-4-13(5-3-11)16-19-10-14(17(21)22)15(20-16)12-6-8-18-9-7-12/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOJYNOQTIFKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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